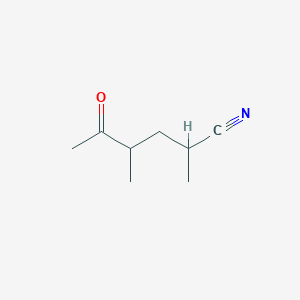

Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI)

Description

Nitriles are versatile intermediates in organic synthesis, often utilized in agrochemicals, pharmaceuticals, and specialty chemicals. The 9CI (Ninth Collective Index) designation indicates its inclusion in the Chemical Abstracts Service registry, ensuring standardized nomenclature . While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, structural analogs and related nitrile derivatives offer insights into its properties and applications.

Properties

CAS No. |

137114-73-9 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

2,4-dimethyl-5-oxohexanenitrile |

InChI |

InChI=1S/C8H13NO/c1-6(5-9)4-7(2)8(3)10/h6-7H,4H2,1-3H3 |

InChI Key |

ZXADZUDENFCCHH-UHFFFAOYSA-N |

SMILES |

CC(CC(C)C(=O)C)C#N |

Canonical SMILES |

CC(CC(C)C(=O)C)C#N |

Synonyms |

Hexanenitrile, 2,4-dimethyl-5-oxo- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Hexanenitrile Derivatives with Heterocyclic Substituents

- 6-(4-Phenyl-1,2,3-triazol-1-yl)hexanenitrile (CAS: Not provided; ): Structure: Features a hexanenitrile backbone with a phenyl-triazole moiety at position 4. Synthesis: Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 94% product . Spectroscopy: ¹H-NMR shows aromatic protons (δ 7.31–7.85) and aliphatic chain resonances (δ 1.48–4.44), characteristic of triazole-linked nitriles .

Agrochemical Nitriles: Hexaconazole

- Hexaconazole (CAS: 79983-71-4; ): Structure: Contains a hexanenitrile backbone with a chlorophenyl group and a 1,2,4-triazole ring. Application: A systemic fungicide targeting ergosterol biosynthesis in pathogens . Comparison: The presence of a triazole ring and chlorophenyl group in hexaconazole contrasts with the methyl and ketone substituents in Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI).

Oxime and Ketone Derivatives

- Hexanal, 4-(hydroxyimino)-5-oxo-(9CI) (CAS: 113737-91-0; ): Structure: Hexanal derivative with a hydroxyimino group at position 4 and a ketone at position 5. Properties: Predicted density (1.14 g/cm³) and boiling point (284°C) reflect increased polarity due to the oxime and ketone groups . The nitrile group in the latter likely increases thermal stability and reduces solubility in polar solvents compared to the aldehyde .

Physicochemical Property Analysis

| Property | Hexanenitrile, 2,4-Dimethyl-5-oxo-(9CI) | 6-(4-Phenyltriazol-1-yl)hexanenitrile | Hexaconazole |

|---|---|---|---|

| Molecular Formula | C₈H₁₃NO (inferred) | C₁₄H₁₆N₄ | C₁₄H₁₇Cl₂N₃O |

| Functional Groups | Nitrile, ketone, methyl | Nitrile, triazole | Nitrile, triazole, Cl |

| Boiling Point | ~250–300°C (estimated) | Not reported | Decomposes before boiling |

| Applications | Synthetic intermediate | Pharmaceutical research | Fungicide |

Key Observations :

- Methyl and Ketone Effects : The 2,4-dimethyl and 5-oxo groups in Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) likely enhance steric hindrance and polarity, influencing reactivity in nucleophilic additions or condensations .

- Nitrile Stability : Nitriles generally exhibit high thermal stability, making them suitable for high-temperature reactions, whereas ketones and oximes may undergo redox reactions under similar conditions .

Research and Application Gaps

While Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) is cataloged in chemical databases, its synthetic routes, spectroscopic data, and biological activity remain undocumented in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.